(4-氯-1-乙基-1H-吡唑-3-基)(4-(6-(三氟甲基)嘧啶-4-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a pyrimidine ring, and a piperazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms .科学研究应用
抗菌和抗癌应用
- Hafez、El-Gazzar 和 Al-Hussain (2016) 的一项研究合成了一系列新型吡唑衍生物,显示出显着的抗菌活性,并且比参考药物多柔比星具有更高的抗癌活性 (Hafez、El-Gazzar 和 Al-Hussain,2016)。
- Patel、Agravat 和 Shaikh (2011) 开发了新的吡啶衍生物,展示了针对所研究的细菌和真菌菌株的可变且适度的抗菌活性 (Patel、Agravat 和 Shaikh,2011)。
- Sanjeeva、Narendra 和 Venkata (2022) 合成了新型 1,5-二取代吡唑和异恶唑衍生物,表现出良好的抗菌和抗真菌活性 (Sanjeeva、Narendra 和 Venkata,2022)。
分子相互作用研究
- Shim 等人 (2002) 对 CB1 大麻素受体的有效且选择性拮抗剂进行了详细的分子相互作用研究,揭示了该化合物构象动力学及其与受体的空间结合相互作用的见解 (Shim 等人,2002)。
合成和表征
- Lv、Ding 和 Zhao (2013) 专注于新型吡唑甲酰胺衍生物的合成和 X 射线结构表征,为进一步探索类似化合物提供了有价值的结构数据 (Lv、Ding 和 Zhao,2013)。
- Severina 等人 (2021) 报告了开发和验证了一种 HPLC 方法来确定新型抗惊厥剂中的相关物质,突出了分析方法在药物化合物开发中的重要性 (Severina 等人,2021)。
作用机制
Mode of Action
Based on its structural similarity to other pyrazole and pyrimidine derivatives, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Once the targets are identified, the downstream effects can be better understood .
Pharmacokinetics
These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
未来方向
属性
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N6O/c1-2-25-8-10(16)13(22-25)14(26)24-5-3-23(4-6-24)12-7-11(15(17,18)19)20-9-21-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKIAJFEZIMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。